Milvexian's Inhibition of Factor XIa: A Deep Dive into the Kinetics of a Novel Anticoagulant
Milvexian's Inhibition of Factor XIa: A Deep Dive into the Kinetics of a Novel Anticoagulant
For Immediate Release
BRISTOL-MYERS SQUIBB AND JANSSEN PHARMACEUTICALS – This technical guide provides an in-depth analysis of the factor XIa (FXIa) inhibition kinetics of milvexian (BMS-986177/JNJ-70033093), an orally bioavailable, small-molecule, reversible, and direct inhibitor of FXIa. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of milvexian's mechanism of action at the molecular level.
Milvexian is under investigation as a novel antithrombotic agent with the potential for a differentiated safety and efficacy profile compared to current standards of care.[1][2] Its therapeutic rationale is based on the hypothesis that inhibiting FXIa can prevent thrombosis with a reduced risk of bleeding.[3][4] This guide will detail the quantitative kinetic parameters of milvexian's interaction with FXIa, the experimental methodologies used to determine these parameters, and the role of FXIa in the coagulation cascade.
Core Inhibition Kinetics
Milvexian is a potent and selective inhibitor of human Factor XIa. The key kinetic parameters defining this interaction have been determined through a series of in vitro enzymatic and coagulation assays.
Table 1: Quantitative Kinetic Data for Milvexian Inhibition of Human Factor XIa
| Parameter | Value | Species | Method | Reference(s) |
| Ki | 0.11 nM | Human | Enzyme Inhibition Assay | [2][3][5] |
| kon | 2 µM⁻¹s⁻¹ | Human | Stopped-flow Spectrophotometry | [5] |
| Mechanism | Reversible, Direct, Active-site | Human | Enzyme Inhibition and Coagulation Assays | [2][5] |
The inhibition constant (Ki) of 0.11 nM demonstrates milvexian's high affinity for human FXIa.[2][3][5] The association rate constant (kon), a measure of how quickly the inhibitor binds to the enzyme, has been determined to be 2 µM⁻¹s⁻¹.[5] While a specific dissociation rate constant (koff) has not been explicitly reported in the reviewed literature, the reversible nature of the inhibition is well-established.[5] Based on the relationship Ki = koff/kon, an estimated koff can be calculated, further characterizing the binding dynamics.
Selectivity Profile
A critical aspect of a targeted inhibitor's profile is its selectivity. Milvexian has been shown to be highly selective for FXIa over other related serine proteases.
Table 2: Selectivity of Milvexian Against Other Serine Proteases
| Enzyme | Ki (nM) | Selectivity Fold (vs. FXIa) | Species | Reference(s) |
| Factor XIa | 0.11 | - | Human | [5] |
| Chymotrypsin | 35 | >300 | Not Specified | [5] |
| Plasma Kallikrein | 44 | >400 | Human | [5] |
| Thrombin | 1700 | >15,000 | Rabbit | [5] |
| Factor Xa | >18,000 | >160,000 | Rabbit | [5] |
This high degree of selectivity underscores the targeted mechanism of action of milvexian, which is crucial for minimizing off-target effects and potentially contributing to a favorable safety profile.
Experimental Protocols
The determination of milvexian's kinetic parameters involved a combination of enzymatic assays and advanced biophysical techniques.
Factor XIa Enzyme Inhibition Assay for Ki Determination
The inhibition constant (Ki) of milvexian against human FXIa was determined using a competitive enzyme inhibition assay. While specific buffer compositions can vary, a typical protocol involves:
-
Reagents:
-
Procedure:
-
FXIa is pre-incubated with varying concentrations of milvexian in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the chromogenic substrate.
-
The rate of substrate hydrolysis is monitored by measuring the change in absorbance over time using a spectrophotometer.
-
The initial velocities at each inhibitor concentration are determined.
-
-
Data Analysis:
-
The Ki value is calculated by fitting the data to the appropriate equation for competitive inhibition, often the Morrison equation for tight-binding inhibitors.
-
Stopped-Flow Spectrophotometry for kon Determination
The association rate constant (kon) was determined using stopped-flow spectrophotometry, a technique suitable for measuring rapid kinetic events.
-
Instrumentation: A stopped-flow spectrophotometer capable of rapid mixing and data acquisition.[8][9][10]
-
Procedure:
-
A solution of human FXIa is rapidly mixed with a solution containing milvexian and a chromogenic substrate.
-
The progress of the reaction is monitored in real-time by measuring the change in absorbance.
-
The observed association rate constant (kobs) is determined at various milvexian concentrations.
-
-
Data Analysis:
-
The kon is determined from a secondary plot of kobs versus the inhibitor concentration.[5] This relationship is linear for a simple bimolecular interaction.
-
Visualizing the Core Mechanisms
To better illustrate the context and methodologies described, the following diagrams have been generated.
Caption: The Coagulation Cascade and the Site of Milvexian Action.
Caption: Experimental Workflow for Determining Milvexian's Kinetic Parameters.
Conclusion
Milvexian demonstrates potent, selective, and reversible inhibition of human Factor XIa. The detailed kinetic analysis, including a high-affinity Ki value and a rapid on-rate, provides a strong molecular basis for its mechanism of action. This in-depth understanding of milvexian's inhibition kinetics is fundamental for its ongoing clinical development as a novel antithrombotic agent. The experimental protocols outlined herein provide a framework for the continued investigation of this and other Factor XIa inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Milvexian: An Oral, Bioavailable Factor XIa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Milvexian, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web.williams.edu [web.williams.edu]
- 9. hpst.cz [hpst.cz]
- 10. agilent.com [agilent.com]
